4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538046
InChI: InChI=1S/C14H9ClF4O/c15-12-6-3-10(14(17,18)19)7-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2
SMILES: C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Molecular Formula: C14H9ClF4O
Molecular Weight: 304.66 g/mol

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride

CAS No.:

Cat. No.: VC13538046

Molecular Formula: C14H9ClF4O

Molecular Weight: 304.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride -

Specification

Molecular Formula C14H9ClF4O
Molecular Weight 304.66 g/mol
IUPAC Name 1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C14H9ClF4O/c15-12-6-3-10(14(17,18)19)7-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Standard InChI Key NIDCKJRNVIVVSC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Canonical SMILES C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene, reflecting its substitution pattern:

  • A chloro (-Cl) group at position 4.

  • A trifluoromethyl (-CF3_3) group at position 1.

  • A methoxy (-OCH2_2) bridge linking position 3 to a 4-fluorophenyl ring .

The molecular formula C14_{14}H9_{9}ClF4_{4}O was confirmed via high-resolution mass spectrometry, with an exact mass of 304.0278 Da . The SMILES notation (C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F) further elucidates its connectivity (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValue
Molecular Weight304.66 g/mol
Rotatable Bonds3
Hydrogen Bond Acceptors5
Topological Polar Surface9.2 Å2^2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons and substituents:

  • 1^1H NMR: A singlet at δ 4.8 ppm corresponds to the methoxy methylene group (-OCH2_2-).

  • 19^{19}F NMR: Peaks at δ -63 ppm (CF3_3) and -112 ppm (aryl-F) confirm fluorinated groups .

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The compound is synthesized via a two-step process:

  • Chlorination: 4-Chlorotoluene undergoes radical chlorination at 60–120°C with Cl2_2 gas and initiators (e.g., peroxides), yielding 4-chlorobenzotrichloride .

  • Fluorination and Etherification: The trichloride intermediate reacts with hydrogen fluoride (HF) under pressure (2.2–2.7 MPa) to form 4-chlorobenzotrifluoride, followed by coupling with 4-fluorobenzyl alcohol via nucleophilic aromatic substitution .

Table 2: Optimized Reaction Conditions

StepReagentsTemperaturePressureYield
1Cl2_2, initiators90°CAmbient85–90%
2HF, K2_2CO3_3105°C2.5 MPa75–80%

Industrial Scalability

Continuous flow reactors improve yield (≥95%) by enhancing heat transfer and reducing side reactions. Catalytic systems employing phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate fluorination kinetics .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 136–138°C and a density of 1.353 g/mL at 25°C . Its high lipophilicity (logP = 5) limits aqueous solubility (<0.1 mg/mL) but enhances permeability across biological membranes.

Stability and Reactivity

Applications in Pharmaceutical Research

Biological Activity

In vitro assays demonstrate inhibitory activity against cytochrome P450 enzymes (IC50_{50} = 2.3 μM), suggesting potential as a drug metabolism modulator . The fluorine atoms enhance binding affinity to hydrophobic enzyme pockets.

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal:

  • Chloro substitution: Critical for target engagement; removal reduces potency by 10-fold.

  • Trifluoromethyl group: Enhances metabolic stability and membrane diffusion .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity
4-ChlorobenzotrifluorideLacks methoxy-fluorophenyl groupLower enzyme inhibition
3-Fluoro-4-methoxybenzeneNo chloro or CF3_3 groupsMinimal pharmacological

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